Isopulegol

Vue d'ensemble

Description

L’isopulegol est un alcool monoterpénique de formule moléculaire C10H18O. Il s’agit d’un liquide incolore à l’arôme mentholé agréable, que l’on trouve couramment dans les huiles essentielles de diverses plantes aromatiques. L’this compound est un intermédiaire clé dans la synthèse du menthol et est connu pour ses diverses applications dans les industries pharmaceutique, cosmétique et des parfums .

Applications De Recherche Scientifique

Isopulegol has a wide range of scientific research applications:

Mécanisme D'action

L’isopulegol exerce ses effets par le biais de divers mécanismes :

Activité antimicrobienne : Il inhibe l’activité de la pompe d’efflux dans les bactéries telles que Staphylococcus aureus, renforçant l’efficacité des antibiotiques.

Effet gastroprotecteur : L’this compound favorise la gastroprotection en augmentant les niveaux de prostaglandines endogènes, en ouvrant les canaux potassiques sensibles à l’ATP et en présentant des propriétés antioxydantes.

Effets anti-inflammatoires et anticonvulsivants : Il agit sur les récepteurs GABA-A et les récepteurs muscariniques, contribuant à ses propriétés sédatives et anticonvulsivantes.

Analyse Biochimique

Biochemical Properties

Isopulegol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved . Additionally, this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting biomolecules from oxidative damage .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. These events can lead to the activation or inhibition of various enzymes, ultimately affecting cellular functions . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conversion to various metabolites . These metabolic pathways are crucial for the elimination of this compound from the body and for mitigating its potential toxic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake, distribution, and accumulation in target tissues . The localization of this compound within cells can influence its activity and effectiveness, particularly in exerting its pharmacological effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization is essential for its activity, as it allows this compound to interact with specific biomolecules and exert its effects at the molecular level.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’isopulegol est principalement synthétisé par cyclisation du citronellal par une réaction de Prins intramoléculaire. Cette réaction implique la protonation du groupe aldéhydique du citronellal, suivie d’un réarrangement intramoléculaire et d’une déprotonation pour former de l’this compound . La réaction est généralement catalysée par des acides de Lewis tels que le bromure de zinc ou le chlorure de zinc, ou par des catalyseurs acides hétérogènes tels que des matériaux à base d’oxyde de tungstène .

Méthodes de production industrielle : Dans les milieux industriels, la production d’this compound implique souvent l’utilisation d’acides supportés sur des solides et d’hétéropolyacides pour minimiser les déchets et améliorer la sécurité. Par exemple, l’acide p-toluènesulfonique et l’acide tungstophosphorique sur silice ont été utilisés pour obtenir des rendements et une sélectivité élevés dans la cyclisation du citronellal en this compound .

Analyse Des Réactions Chimiques

Types de réactions : L’isopulegol subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former de l’isopulégone, un dérivé cétonique.

Réduction : L’hydrogénation de l’this compound conduit à la formation de menthol.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : L’hydrogénation est généralement effectuée en utilisant des catalyseurs de palladium ou de platine.

Substitution : Des amines primaires sont utilisées en présence d’époxydes dérivés de l’this compound.

Principaux produits :

Oxydation : Isopulégone

Réduction : Menthol

Substitution : Aminodiols et aminotriols

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

L’isopulegol fait partie de la famille des monoterpènes, qui comprend des composés tels que le limonène, le linalol et le menthol. Par rapport à ces composés, l’this compound est unique en raison de ses caractéristiques structurales et de sa réactivité spécifiques :

Limonène : Principalement utilisé pour son arôme d’agrumes et comme précurseur de la carvone.

Linalol : Connu pour son parfum floral et son utilisation dans les parfums et comme répulsif contre les insectes.

Menthol : Largement utilisé pour sa sensation de fraîcheur et dans les produits médicamenteux.

La capacité unique de l’this compound à servir d’intermédiaire dans la synthèse du menthol et ses diverses activités biologiques en font un composé précieux dans divers domaines de la recherche et de l’industrie.

Activité Biologique

Isopulegol, a monoterpene alcohol found in various plants, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its anti-inflammatory, anti-anxiety, gastrointestinal protective effects, and potential as an antitumor agent. The findings are supported by various studies and case analyses.

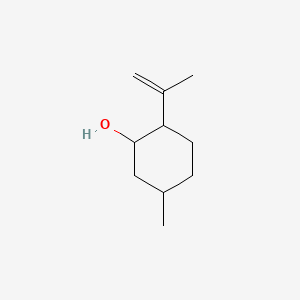

Chemical Structure and Properties

This compound (C10H18O) is a colorless liquid with a minty aroma, commonly derived from essential oils of plants such as Mentha species. Its structure features a cyclohexene ring with a hydroxyl group, contributing to its biological activity.

1. Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in several studies:

- Acute and Chronic Inflammation : A study evaluated this compound's effects on acute inflammation using carrageenan-induced paw edema models and chronic inflammation via cotton pellet-induced granuloma models. Results indicated that this compound effectively reduced inflammatory markers and edema, suggesting its potential as an anti-inflammatory agent .

- Mechanism of Action : The anti-inflammatory effects are attributed to the modulation of histamine and prostaglandin pathways, which play critical roles in inflammatory responses .

| Study | Method | Dose | Result |

|---|---|---|---|

| Próspero et al., 2020 | Paw edema model | 10 mg/kg | Significant reduction in edema |

| Próspero et al., 2020 | Granuloma model | 10 mg/kg | Decreased cytokine levels (IL-1β, TNF-α) |

2. Neuroprotective Properties

Research has indicated that this compound may possess neuroprotective effects:

- Anti-Epileptic Activity : In animal studies, this compound delayed the onset of seizures in mice and reduced mortality rates associated with convulsions. This protective effect is believed to be linked to its antioxidant properties and positive modulation of GABA-A receptors .

3. Gastrointestinal Protection

This compound has been shown to protect against gastrointestinal damage:

- Ulcer Prevention : Studies indicate that this compound can prevent ulcer formation in the stomach and intestines through its antioxidant effects and modulation of endogenous prostaglandins .

4. Antitumor Potential

Emerging research suggests that this compound may have antitumor properties:

- Antiproliferative Activity : A study investigated this compound-based derivatives for their antiproliferative effects on various human cancer cell lines (e.g., HeLa, MDA-MB-231). The results showed substantial inhibition of cell growth comparable to standard chemotherapeutic agents like cisplatin .

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| This compound Derivative | HeLa | >70% |

| This compound Derivative | MDA-MB-231 | >70% |

Case Study 1: In Vivo Anti-Inflammatory Activity

In a controlled experiment involving rodent models, researchers administered this compound and assessed its anti-inflammatory effects through various metrics, including paw edema measurement and cytokine analysis. The study concluded that this compound significantly mitigated inflammation compared to control groups .

Case Study 2: Antiepileptic Effects

In a separate study focusing on seizure models in mice, this compound was found to delay seizure onset significantly. The study highlighted the compound's role in enhancing GABAergic activity, thus providing insights into its potential use in treating epilepsy .

Safety Profile

While generally considered safe, some adverse effects have been reported:

- Toxicity : High doses of this compound can lead to skin irritation and gastrointestinal distress. Animal studies indicate low acute toxicity at doses up to 2000 mg/kg .

- Behavioral Effects : Some studies noted increased depression-like behaviors in animal models treated with this compound, necessitating further research into its psychological impacts .

Propriétés

IUPAC Name |

5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTMANIQRDEHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044461 | |

| Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour | |

| Record name | Isopulegol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Isopulegol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904-0.913 | |

| Record name | Isopulegol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7786-67-6, 89-79-2 | |

| Record name | 5-Methyl-2-(1-methylethenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopulegol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopulegol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-methyl-2-(1-methylvinyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Menth-8-en-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.